N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
CAS No.: 868967-23-1
Cat. No.: VC4326240
Molecular Formula: C18H14N6OS
Molecular Weight: 362.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868967-23-1 |
|---|---|
| Molecular Formula | C18H14N6OS |
| Molecular Weight | 362.41 |
| IUPAC Name | N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25) |
| Standard InChI Key | WEOPJUXAFLNMOO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-Phenyl-2-{[3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide features a triazolo[4,3-b]pyridazine core fused with pyridine and acetamide groups. The molecular formula is C₁₈H₁₄N₆OS, yielding a molar mass of 362.41 g/mol. Key structural elements include:
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A 1,2,4-triazolo[4,3-b]pyridazine ring system, which enhances planar rigidity and π-π stacking potential.
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A pyridin-2-yl substituent at position 3, contributing to hydrogen bonding and metal coordination.
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A sulfanylacetamide side chain at position 6, enabling hydrophobic interactions and solubility modulation.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 868967-23-1 |
| Molecular Formula | C₁₈H₁₄N₆OS |
| Molecular Weight | 362.41 g/mol |
| IUPAC Name | N-phenyl-2-[(3-pyridin-2-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
| Solubility | Not publicly disclosed |
The compound’s stability under standard conditions is inferred from its functional groups, though sensitivity to light or moisture may necessitate controlled storage.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core. A common approach includes:
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Cyclocondensation: Reacting 3-hydrazinylpyridazine with pyridine-2-carboxylic acid derivatives to form the triazole ring .
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Sulfanyl Acetamide Coupling: Introducing the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions.
Yields and purity depend on reaction optimization, such as solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 362.41.
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X-ray Crystallography: Limited data exist, but analogous structures show planar geometry favoring target binding .
Pharmacological Applications
Antimalarial Activity
Structural analogs of triazolo[4,3-b]pyridazines demonstrate inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. While direct data on this compound are sparse, its pyridine and triazole motifs align with known PfDHODH inhibitors like DSM265, suggesting potential efficacy .
Antifungal Properties
Derivatives incorporating pyridine-sulfonamide groups exhibit activity against Candida albicans and Aspergillus fumigatus by disrupting ergosterol synthesis. The sulfanylacetamide chain may enhance membrane permeability, a hypothesis supported by logP calculations (~2.8) indicating moderate lipophilicity.
Ion Channel Modulation
Patent literature highlights triazolo[4,3-b]pyridazines as late sodium channel blockers, potentially useful in treating arrhythmias and neuropathic pain . The compound’s trifluoromethyl analogs show nanomolar affinity for Nav1.7 channels, though specific electrophysiological data for this derivative remain unpublished .
Comparative Analysis with Structural Analogues
Table 2: Biological Activities of Selected Triazolo[4,3-b]Pyridazines
Key trends include:
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Electron-Withdrawing Groups (e.g., trifluoromethyl) enhance enzyme inhibition but reduce solubility.
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Pyridine Substitutions at position 3 improve target selectivity across species .
Future Research Directions
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Target Validation: Confirm binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
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ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and plasma stability.
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Structural Optimization: Explore replacing the phenyl group with heteroaryl rings to improve blood-brain barrier penetration .
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